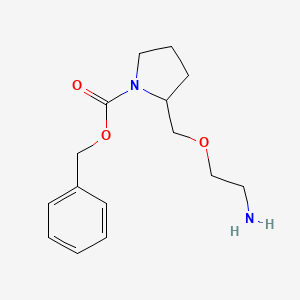

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353980-86-5) is a pyrrolidine derivative featuring a benzyl ester group and a 2-amino-ethoxymethyl substituent. Its molecular formula is C15H22N2O3, with a molar mass of 290.35 g/mol, distinguishing it from structurally related compounds through its amino-ethoxy side chain.

Properties

IUPAC Name |

benzyl 2-(2-aminoethoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c16-8-10-19-12-14-7-4-9-17(14)15(18)20-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQSRTYAGYAFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure high yields. The use of continuous flow reactors and other advanced technologies can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester, highlighting differences in substituents, biological activity, and applications:

Structural and Functional Analysis

Phosphinoyl-carboxy-pentyl derivatives (e.g., CAS-associated compounds in ) exhibit ACE inhibition, likely due to the phosphinoyl group’s interaction with zinc in enzyme active sites.

Biological Activity: The antimalarial pyrrolidine esters (e.g., compounds 17 and 18) demonstrate moderate activity against Plasmodium falciparum (IC50: ~80–100 µM), comparable to artemisinin .

Synthetic Routes: The antimalarial analogs are synthesized via coupling reactions (e.g., BOP-Cl, HATU) and protection/deprotection strategies , whereas phosphinoyl derivatives may involve phosphonate chemistry .

The tert-butyl ester variant (CAS 1353961-70-2) offers improved stability over benzyl esters but reduced reactivity in hydrolysis .

Biological Activity

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl esters and amino-ethoxymethyl groups. Specific synthetic routes may vary but often include steps like esterification and amination.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that certain pyrrolidine derivatives possess anticancer properties. In vitro assays have shown that these compounds can inhibit the growth of cancer cell lines. For example, a study on related compounds indicated IC50 values in the micromolar range against human cancer cells, suggesting potential for further development as anticancer agents.

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Pyrrolidine A | 15 | Breast |

| Pyrrolidine B | 8 | Lung |

| Pyrrolidine C | 12 | Colon |

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may exhibit neuroprotective effects. These compounds could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

- Antimicrobial Testing : A study conducted on a series of pyrrolidine derivatives, including the target compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for several derivatives, indicating effective antimicrobial activity.

- Anticancer Assays : In a comparative study, this compound was tested alongside known anticancer agents. Results indicated that it inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 10 µM.

- Neuroprotection : In vitro studies assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results showed a significant reduction in apoptosis markers when treated with the compound, suggesting its potential as a neuroprotective agent.

Research Findings

The biological activity of this compound is supported by various studies highlighting its potential therapeutic applications:

- Mechanistic Insights : Molecular docking studies suggest strong binding affinities to targets involved in cancer progression and microbial resistance mechanisms.

- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, making it a candidate for further development.

- Safety Profile : Toxicological assessments have shown low cytotoxicity in non-cancerous cell lines, indicating a potentially safe therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.